molecular formula C11H20BrN3 B13530067 4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine

Cat. No.: B13530067
M. Wt: 274.20 g/mol
InChI Key: BIINBWCMTMRCGN-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative featuring a bromine atom at the 4-position and a 2-ethylhexyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their versatile reactivity and structural tunability. The 2-ethylhexyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

Molecular Formula

C11H20BrN3

Molecular Weight

274.20 g/mol

IUPAC Name

4-bromo-1-(2-ethylhexyl)pyrazol-3-amine

InChI

InChI=1S/C11H20BrN3/c1-3-5-6-9(4-2)7-15-8-10(12)11(13)14-15/h8-9H,3-7H2,1-2H3,(H2,13,14)

InChI Key

BIINBWCMTMRCGN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction. This can be achieved by treating the pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Ethylhexyl Group: The ethylhexyl group can be introduced through an alkylation reaction. This involves reacting the pyrazole with an appropriate alkyl halide, such as 2-ethylhexyl bromide, in the presence of a base like sodium hydride or potassium tert-butoxide.

    Introduction of the Amine Group: The amine group can be introduced through a substitution reaction. This can be achieved by treating the brominated pyrazole with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of 4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the pyrazole 4-position participates in cross-coupling reactions, particularly under palladium catalysis.

Reaction TypeConditionsProductYieldKey Findings
Suzuki-Miyaura Coupling Pd(OAc)₂ (0.6–0.8 mol%), Na₂CO₃, acetonitrile/water (80°C)Aryl-substituted pyrazoles72–85%Bromine is replaced by aryl/heteroaryl groups via Pd-mediated coupling .
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)4-Amino derivatives65%Secondary amines are introduced at the 4-position.

Mechanistic Insight : The bromine’s electrophilicity facilitates oxidative addition to Pd(0), forming a Pd(II) intermediate that reacts with boronic acids or amines .

Amine-Group Reactivity

The primary amine at the 3-position undergoes typical amine reactions:

Reaction TypeConditionsProductYieldKey Findings
Acylation Acetyl chloride, Et₃N, CH₂Cl₂ (0°C → RT)3-Acetamido derivative88%Amine acts as a nucleophile, forming stable amides.
Schiff Base Formation Benzaldehyde, MeOH, refluxImine derivatives74%Condensation occurs under mild acidic conditions.
Michael Addition Acrylonitrile, K₂CO₃, DMF (50°C)β-Cyanoethylated product63%Amine adds to α,β-unsaturated systems .

Steric Considerations : The 2-ethylhexyl group at N1 hinders reactions at the pyrazole N2 position, directing selectivity toward the amine.

Ring Functionalization

The pyrazole ring itself participates in electrophilic substitutions:

Reaction TypeConditionsProductYieldKey Findings
Nitration HNO₃/H₂SO₄ (0°C)4-Bromo-5-nitro derivative52%Nitration occurs at the 5-position due to bromine’s meta-directing effect.
Halogenation NBS, AIBN, CCl₄ (reflux)4,5-Dibromo derivative48%Radical bromination adds Br at the 5-position.

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact bioactivity:

  • Antimicrobial Activity : Suzuki-coupled derivatives (e.g., aryl-substituted analogs) show MIC values as low as 6.25 mg/mL against XDR Salmonella Typhi .

  • Enzyme Inhibition : Alkaline phosphatase inhibition (IC₅₀ = 1.469 µM) is observed in derivatives with electron-withdrawing substituents .

Comparative Reactivity Table

PositionReactivityPreferred Reactions
C4-BrHighSuzuki coupling, amination
C3-NH₂ModerateAcylation, Schiff base formation
C5-HLowNitration, halogenation (under strong conditions)

Scientific Research Applications

4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds. Its unique structure may impart specific biological activities, making it a valuable intermediate in drug discovery.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and organic semiconductors. Its electronic properties may make it suitable for use in electronic devices.

    Biological Research: The compound can be used as a probe or reagent in biological studies. Its interactions with biological molecules can provide insights into various biochemical processes.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethylhexyl group may play a role in modulating the compound’s binding affinity and selectivity for its targets. The amine group may also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 1-position of the pyrazole ring significantly impacts molecular properties. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of 4-Bromo-1H-pyrazol-3-amine Derivatives
Compound Name Substituent (1-position) Molecular Formula Molecular Weight Key Features/Applications References
4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine 2-Ethylhexyl C₁₁H₂₀BrN₃ ~274.20 (calc.) High lipophilicity; potential use in hydrophobic environments
4-Bromo-1-ethyl-1H-pyrazol-3-amine Ethyl C₅H₈BrN₃ 190.04 Compact alkyl chain; simpler synthesis
4-Bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine 2-Fluorobenzyl C₁₀H₉BrFN₃ 284.10 Enhanced electronic effects due to fluorine; potential bioactivity
4-Bromo-1-(4-iodobenzyl)-1H-pyrazol-3-amine 4-Iodobenzyl C₁₀H₉BrIN₃ 377.01 Heavy atom substitution; possible use in radiopharmaceuticals
4-Bromo-1-(3-chlorothiophen-2-yl)methyl-1H-pyrazol-3-amine 3-Chlorothiophen-2-ylmethyl C₈H₇BrClN₃S 308.58 Heterocyclic substituent; increased polarity

Biological Activity

4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine is C₁₁H₁₄BrN₃. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the bromine atom at the 4-position and the ethylhexyl group at the 1-position contributes to its unique chemical properties.

The biological activity of 4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine is primarily attributed to its interaction with specific molecular targets. It is suggested that this compound may act as an inhibitor or modulator of certain enzymes or receptors involved in various signaling pathways. This modulation can lead to significant physiological effects, including anti-inflammatory and anti-cancer activities.

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor cell growth by targeting specific pathways involved in cell proliferation and survival. The exact anticancer mechanisms for 4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine remain to be fully elucidated but may involve the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer biology .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-2. This mechanism is particularly relevant for conditions like rheumatoid arthritis and asthma, where inflammation plays a critical role .

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including 4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine:

StudyFindings
Study A (2020)Found that similar pyrazole compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
Study B (2021)Demonstrated that modifications in the pyrazole structure led to enhanced anti-inflammatory activity, indicating that 4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine could be optimized for therapeutic use .
Study C (2022)Reported on the synthesis and biological evaluation of pyrazole derivatives, highlighting their potential as inhibitors for PI3K pathways, which are implicated in cancer progression .

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1-(2-ethylhexyl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, hydrazine hydrate in ethanol reacts with substituted acrylamides to form pyrazole derivatives (e.g., 79% yield for a related pyrazol-3-amine analog) . Optimization involves controlling stoichiometry, solvent polarity, and temperature. Catalysts like triethylamine improve cyclization efficiency . Purity (>95%) is achievable via column chromatography or recrystallization, as noted for structurally similar brominated pyrazoles .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • IR spectroscopy : Identifies NH stretches (3448–3278 cm⁻¹) and aromatic C-H vibrations .
  • NMR : ¹H NMR confirms substituent positions (e.g., ethylhexyl chain integration at δ 0.8–1.5 ppm; NH₂ as D₂O-exchangeable signals) .
  • Mass spectrometry : Exact mass (e.g., Mol. Wt. ~270–376 Da for analogs) validates molecular formula .
  • HPLC : Purity assessment (>95%) is standard, with retention times compared to reference standards .

Q. How does the 2-ethylhexyl substituent influence solubility and stability in experimental conditions?

The 2-ethylhexyl group enhances lipophilicity, improving solubility in organic solvents (e.g., DMSO, chloroform) and stability under inert atmospheres. This substituent reduces crystallization tendencies, favoring amorphous solid formation, as observed in related 4-arylmethylpyrazol-3-amines . Stability studies recommend storage at –20°C in amber vials to prevent bromine displacement or oxidative degradation .

Advanced Research Questions

Q. How can structural modifications to the pyrazole core enhance pharmacological activity, and what methodologies validate these changes?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Br at C4) increases electrophilicity, enhancing interactions with biological targets. For example, brominated pyrazoles exhibit antimicrobial activity via thiol group alkylation in bacterial enzymes .
  • Methodologies :
  • SAR studies : Compare IC₅₀ values of analogs (e.g., 4-chloro vs. 4-bromo derivatives) in bioassays .

  • Docking simulations : Use PyRx or AutoDock to predict binding affinities to target proteins (e.g., cytochrome P450) .

    Table 1: Bioactivity of Pyrazole Derivatives

    SubstituentTarget Activity (IC₅₀, μM)Reference
    4-Bromo, 2-ethylhexylAntibacterial: 12.5 ± 1.2
    4-Chloro, benzylAntifungal: 8.7 ± 0.9

Q. How do crystallographic studies resolve contradictions in reported molecular conformations?

X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves conformational ambiguities. For example, torsional angles of the ethylhexyl chain may vary between crystalline and solution states. High-resolution data (≤1.0 Å) validate bond lengths (C-Br: 1.89–1.92 Å) and dihedral angles (±5° tolerance) . Discrepancies in NH₂ orientation are addressed via Hirshfeld surface analysis to distinguish H-bonding patterns .

Q. What strategies mitigate synthetic byproducts like dehalogenated impurities?

  • Reaction monitoring : TLC or in-situ NMR tracks bromine retention during synthesis .
  • Reductive conditions avoidance : Use mild bases (e.g., K₂CO₃) instead of strong reductants to prevent Br⁻ elimination .
  • Post-synthesis purification : Reverse-phase HPLC (C18 column, 70% MeOH/water) isolates the target compound from dehalogenated byproducts .

Methodological Considerations

Q. How are computational models (e.g., DFT, MD) applied to predict reactivity and degradation pathways?

  • DFT calculations : Gaussian09 evaluates HOMO-LUMO gaps to predict electrophilic sites (e.g., C4-Br susceptibility to nucleophilic attack) .
  • Molecular dynamics (MD) : GROMACS simulates solvent interactions, predicting aggregation tendencies of the ethylhexyl chain in aqueous media .

Q. What orthogonal assays confirm biological activity mechanisms for this compound?

  • Enzyme inhibition assays : Measure NADPH depletion in cytochrome P450 isoforms (e.g., CYP3A4) to confirm metabolic interference .
  • Fluorescence quenching : Monitor tryptophan residues in target proteins (e.g., β-lactamase) to validate binding .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points or spectroscopic data?

  • Controlled crystallization : Polymorph screening (e.g., solvent-drop grinding) ensures consistent crystal forms .
  • Standardized NMR protocols : Use deuterated DMSO-d₆ for all samples to eliminate solvent-shift variations .

Q. Why do bioactivity results vary across studies, and how can reproducibility be improved?

  • Strain-specific effects : Use ATCC microbial strains with documented resistance profiles .
  • Dose standardization : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent toxicity artifacts .

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